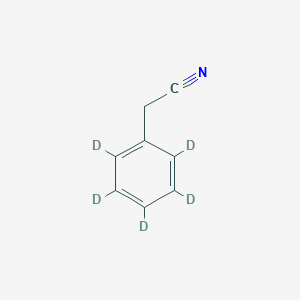

Benzyl-2,3,4,5,6-d5 cyanide

Description

Significance of Deuterium (B1214612) in Modern Chemical Research

Deuterium's role in modern chemical research is multifaceted and has expanded significantly since its discovery. wikipedia.orgsci-hub.se Its applications span various scientific disciplines, including chemistry, biology, physics, and environmental sciences. clearsynth.comsci-hub.seiitk.ac.in

One of the most critical applications of deuterium is in mechanistic studies. clearsynth.comthalesnano.com By selectively labeling a molecule with deuterium, chemists can trace the fate of specific atoms during a reaction, providing invaluable insights into reaction pathways and transition states. clearsynth.comlibretexts.org This is largely due to the kinetic isotope effect (KIE) , where the difference in mass between hydrogen and deuterium leads to different reaction rates. libretexts.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. libretexts.orgacs.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.orgadvancedsciencenews.com This phenomenon is a powerful tool for determining if a particular C-H bond is broken in the rate-determining step of a reaction. numberanalytics.comnih.gov

In the field of medicinal chemistry , deuterium substitution has emerged as a strategy to enhance the metabolic stability of drugs. nih.govresearchgate.netclearsynth.com By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency. advancedsciencenews.comnih.govtandfonline.com This "deuterium switch" approach has led to the development and FDA approval of deuterated drugs. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy heavily relies on deuterium. clearsynth.comwikipedia.org Deuterated solvents are widely used in ¹H NMR to avoid large, interfering solvent signals. quora.comstudymind.co.uk Since deuterium resonates at a different frequency from protium (B1232500), it is essentially "invisible" in a standard proton NMR experiment. quora.com Furthermore, deuterium labeling can simplify complex proton spectra and aid in structure elucidation. thalesnano.com Deuterium NMR (²H NMR) itself, while having lower resolution than proton NMR, is useful for verifying the success of deuteration and for studying molecular orientation and dynamics in solid-state materials. wikipedia.orghuji.ac.il

Mass spectrometry also utilizes deuterated compounds, often as internal standards for quantitative analysis. thalesnano.comwikipedia.org Because deuterated compounds are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of measurements. thalesnano.com Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein conformation, dynamics, and interactions. thermofisher.comnih.govspectroscopyonline.com By monitoring the rate at which backbone amide protons exchange with deuterium from the solvent, researchers can gain insights into the solvent accessibility and hydrogen bonding of different regions of a protein. youtube.comacs.org

Historical Evolution of Deuterium Chemistry and its Impact on Scientific Disciplines

The history of deuterium chemistry began with the discovery of the deuterium isotope in 1931 by Harold C. Urey, a chemist at Columbia University, along with his associates Ferdinand G. Brickwedde and George M. Murphy. wikipedia.orgcolumbia.edubritannica.com Urey predicted the existence of a heavier hydrogen isotope and successfully detected it by analyzing the spectrum of the residue from the distillation of liquid hydrogen. columbia.edubritannica.com This discovery earned Urey the Nobel Prize in Chemistry in 1934. wikipedia.orgcolumbia.edu

Following its discovery, the production of "heavy water" (deuterium oxide, D₂O) was achieved through methods like prolonged electrolysis. columbia.eduacs.org The availability of D₂O opened the door for its use as a neutron moderator in early nuclear reactors, a critical application in the development of nuclear energy. acs.orgtcichemicals.com

The scientific impact of deuterium quickly expanded beyond nuclear physics. In the 1960s, the first instances of using deuterium to decrease drug metabolism were reported. acs.org This laid the groundwork for the modern field of deuterated pharmaceuticals. acs.orgtandfonline.com The study of the kinetic isotope effect became a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. libretexts.orgnih.gov The use of deuterated solvents revolutionized NMR spectroscopy, making it a more powerful and accessible tool for structural analysis. quora.comstudymind.co.uk Similarly, the application of deuterated compounds as internal standards significantly improved the quantitative capabilities of mass spectrometry. thalesnano.comwikipedia.org

Fundamental Principles of Isotopic Substitution in Organic Molecules

Isotopic substitution in organic molecules is the replacement of an atom of a specific element with one of its isotopes. numberanalytics.com The fundamental principle underlying the utility of this technique is that isotopes of an element have the same number of protons and electrons, and thus exhibit nearly identical chemical properties. quora.com They participate in the same chemical reactions and form the same types of bonds. However, isotopes differ in their number of neutrons, which results in a difference in mass. clearsynth.comwikipedia.org

This mass difference is the key to the unique effects observed with isotopic substitution, particularly with deuterium. libretexts.orgwikipedia.org The primary consequences of this mass difference are:

Vibrational Frequencies: The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. A bond to a heavier isotope, like a C-D bond, has a lower vibrational frequency than a bond to a lighter isotope, like a C-H bond. wikipedia.orgacs.org

Zero-Point Energy (ZPE): Due to the lower vibrational frequency, the ZPE of a C-D bond is lower than that of a C-H bond. libretexts.orgprinceton.edu This means that more energy is required to break a C-D bond than a C-H bond, leading to the primary kinetic isotope effect (KIE) . libretexts.orgwikipedia.org A normal KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step of a reaction. libretexts.orgcaltech.edu

Secondary Kinetic Isotope Effects (SKIEs): Isotopic substitution at a position not directly involved in bond breaking can also influence reaction rates. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs and arise from changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edunumberanalytics.com

The process of introducing deuterium into a molecule is known as deuteration or deuterium labeling. pearson.com This can be achieved through various chemical synthesis methods, such as hydrogen-deuterium exchange reactions, often catalyzed by acids, bases, or metals, or by using deuterated reagents in a synthetic sequence. acs.org

Molecular Structure and Isotopic Nomenclature of Benzyl-2,3,4,5,6-d5 Cyanide

This compound is a specific isotopologue of benzyl (B1604629) cyanide where the five hydrogen atoms on the aromatic (phenyl) ring have been replaced by deuterium atoms.

| Property | Value |

| Chemical Formula | C₈H₂D₅N |

| Parent Compound | Benzyl Cyanide |

| Isotopic Label | Deuterium (D or ²H) |

| Number of Deuterium Atoms | 5 |

Positional Specificity of Deuterium Labeling on the Aromatic Ring

The nomenclature "this compound" precisely defines the location of the deuterium atoms. In this molecule, the deuterium labeling is exclusively on the phenyl group. The numbering of the aromatic ring follows standard chemical convention, starting from the carbon atom attached to the cyanomethyl group (-CH₂CN). Therefore, the deuterium atoms occupy all five positions on the phenyl ring (positions 2, 3, 4, 5, and 6). The two hydrogen atoms on the methylene (B1212753) (-CH₂) group, which is adjacent to the cyanide group, remain as protium (¹H). This high degree of positional specificity is crucial for its applications, for example, in mechanistic studies where researchers need to track a specific part of the molecule. researchgate.net

Differentiation from Other Deuterated Benzyl Cyanide Isotopologues

This compound is one of several possible deuterated isotopologues of benzyl cyanide. It is important to distinguish it from others where deuterium atoms are located at different positions or in different numbers.

For example, another common isotopologue is Benzyl-α,α-d2 cyanide. In this case, the two hydrogen atoms on the methylene carbon (the α-carbon) are replaced by deuterium, while the hydrogens on the aromatic ring remain as protium.

The differentiation between these isotopologues is critical and is typically achieved using analytical techniques like NMR spectroscopy and mass spectrometry.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the complex multiplet signal corresponding to the aromatic protons would be absent. A sharp singlet would be observed for the two methylene protons. Conversely, for Benzyl-α,α-d2 cyanide, the aromatic proton signals would be present, while the signal for the methylene protons would be absent.

²H NMR Spectroscopy: A ²H NMR spectrum of this compound would show signals in the aromatic region, confirming the presence and location of the deuterium labels. magritek.com

Mass Spectrometry: Mass spectrometry can distinguish between isotopologues based on their different molecular weights and fragmentation patterns. researchgate.net this compound has a higher mass than Benzyl-α,α-d2 cyanide. Analysis of the fragment ions can further confirm the location of the deuterium atoms. For instance, in the mass spectrum of this compound, the tropylium (B1234903) cation fragment (C₇H₂D₅⁺) would be observed at a higher mass-to-charge ratio compared to the corresponding fragment from unlabeled benzyl cyanide. spectroscopyonline.com

This precise structural and isotopic differentiation is fundamental to the design and interpretation of experiments that utilize these labeled compounds. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC#N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437394 | |

| Record name | Benzyl-2,3,4,5,6-d5 cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70026-36-7 | |

| Record name | Benzene-d5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70026-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl-2,3,4,5,6-d5 cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL-2,3,4,5,6-D5 CYANIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Analytical Methodologies

Impact of Deuteration on Molecular Vibrational Modes and Spectra

The replacement of the five aromatic protons with deuterium (B1214612) atoms in Benzyl-2,3,4,5,6-d5 cyanide significantly alters its molecular vibrational modes, a phenomenon observable through infrared (IR) and Raman spectroscopy. The fundamental principle governing this change is the mass difference between protium (B1232500) (¹H) and deuterium (²H). Based on the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Since deuterium is approximately twice as heavy as protium, the C-D bonds vibrate at a lower frequency than the corresponding C-H bonds.

This isotopic effect is most pronounced in the stretching and bending modes involving the aromatic ring. Key differences observed in the vibrational spectra include:

Aromatic C-D Stretching: The characteristic C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region. In this compound, these are replaced by C-D stretching bands at significantly lower wavenumbers, generally in the 2300-2200 cm⁻¹ range.

Ring Vibrations: The "ring breathing" and other skeletal modes of the benzene (B151609) ring are also sensitive to the mass of the substituents. Deuteration leads to shifts in these vibrations, providing a complex but characteristic fingerprint in the mid-IR region.

Out-of-Plane Bending: The C-H out-of-plane bending (wagging) modes, which are prominent in the 900-675 cm⁻¹ region for benzene derivatives, also shift to lower frequencies upon deuteration.

These predictable shifts in vibrational frequencies serve as a reliable diagnostic tool to confirm the successful deuteration of the aromatic ring. libretexts.org Analysis of the IR and Raman spectra allows for the direct verification of the isotopic substitution and provides insights into the molecule's force field and bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is an indispensable tool for the comprehensive analysis of isotopically labeled compounds like this compound. A combination of ¹H, ²H, and ¹³C NMR, along with two-dimensional techniques, provides unambiguous evidence of the compound's structure and isotopic composition.

Deuterium NMR (²H NMR) directly detects the deuterium nuclei, offering definitive proof of isotopic labeling. magritek.com Since the chemical shift ranges for ¹H and ²H are nearly identical, the ²H NMR spectrum of this compound shows a resonance in the aromatic region (typically ~7.3 ppm), confirming that deuteration has occurred on the phenyl ring. illinois.edu

This technique is particularly powerful for quantifying the level of isotopic enrichment. The integrated area of the deuterium signal, when compared against a calibrated internal standard or an electronic reference signal (ERETIC method), allows for the precise determination of the D/H ratio at the labeled sites. acs.orgnih.gov The presence of a strong, sharp signal in the aromatic region of the ²H spectrum is a primary indicator of high isotopic purity. wikipedia.org

While ²H NMR confirms the presence of deuterium, Proton NMR (¹H NMR) is used to detect and quantify any residual, non-deuterated sites (protium). In a highly enriched sample of this compound, the aromatic region of the ¹H NMR spectrum should be largely devoid of signals. Any small peaks observed between 7.2 and 7.5 ppm would indicate the presence of isotopologues with one or more remaining protons on the ring, allowing for the calculation of isotopic purity.

The most prominent feature in the ¹H NMR spectrum is a sharp singlet corresponding to the two benzylic methylene (B1212753) protons (-CH₂CN). Because the adjacent aromatic carbons are deuterated, the typical proton-proton (H-H) coupling between the methylene and aromatic protons is absent, resulting in a clean singlet. The chemical shift of this singlet provides structural confirmation of the benzyl (B1604629) cyanide backbone.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Benzylic (-CH₂-) | ~3.7 | Singlet | Lack of coupling to adjacent deuterated ring. |

| Aromatic (Residual C-H) | ~7.3 | Multiplet | Signal intensity is proportional to the amount of non-deuterated impurity. |

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of the molecule. The deuteration of the aromatic ring has distinct effects on the ¹³C NMR spectrum:

Signal Splitting: Carbons directly bonded to deuterium (C-D) exhibit splitting due to one-bond ¹³C-²H coupling. Since deuterium has a spin quantum number (I) of 1, each C-D signal appears as a triplet (following the 2nI+1 rule, where n=1, I=1). oregonstate.edu

Reduced Signal Intensity: The nuclear Overhauser effect (nOe) enhancement, which increases the signal intensity of protonated carbons during standard ¹H-decoupled ¹³C NMR experiments, is absent for deuterated carbons. This, combined with the splitting of the signal into a multiplet, results in significantly lower signal intensity for the five aromatic C-D carbons compared to the protonated quaternary and methylene carbons. olemiss.edu

Isotope Shift: The resonance of a carbon atom shifts slightly upfield (to a lower ppm value) when its attached proton is replaced by deuterium. This "isotope effect" can further aid in signal assignment. nih.gov

The spectrum will also show distinct singlets for the non-deuterated quaternary carbon of the phenyl ring, the methylene carbon (-CH₂-), and the nitrile carbon (-CN), confirming the complete molecular structure. libretexts.org

Two-dimensional (2D) NMR experiments provide an even deeper level of structural verification by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) J-coupling networks. For this compound, a COSY spectrum would be very simple, showing no cross-peaks involving the benzylic methylene protons, confirming their isolation from other protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps direct, one-bond correlations between protons and the carbons they are attached to. pressbooks.pub It would show a clear cross-peak correlating the benzylic protons (~3.7 ppm) with the benzylic carbon (~20-30 ppm), confirming the -CH₂- group's identity. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over two or three bonds). An HMBC spectrum would be particularly useful, showing correlations from the benzylic protons to the quaternary aromatic carbon (C1) and the nitrile carbon, thereby confirming the connectivity of the entire C₆D₅-CH₂-CN framework. science.gov

These advanced 2D methods are essential for the unambiguous structural assignment of isotopically labeled molecules. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Quantification

Mass spectrometry (MS) is a primary technique for determining the molecular weight and assessing the isotopic purity of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion, MS provides direct confirmation of the incorporation of deuterium atoms.

The non-deuterated benzyl cyanide (C₈H₇N) has a monoisotopic mass of approximately 117.06 Da. Each substitution of a hydrogen atom with a deuterium atom increases the mass by approximately 1.006 Da. Therefore, the fully deuterated this compound (C₈H₂D₅N) is expected to have a molecular ion peak at approximately m/z 122.09. nih.govsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can precisely measure this mass, confirming the elemental composition. Furthermore, the isotopic distribution pattern is analyzed to quantify isotopic enrichment. By examining the relative intensities of the signals corresponding to the d₅ (m/z 122), d₄ (m/z 121), d₃ (m/z 120), and other isotopologues, a precise percentage of deuteration can be calculated. nih.govresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed for this analysis, providing both separation and sensitive detection. nih.govalmacgroup.com

Table 2: Theoretical Molecular Weights of Benzyl Cyanide Isotopologues

| Compound | Molecular Formula | Number of Deuterium Atoms | Approximate Monoisotopic Mass (Da) |

| Benzyl cyanide | C₈H₇N | 0 | 117.06 |

| Benzyl-d1 cyanide | C₈H₆DN | 1 | 118.07 |

| Benzyl-d2 cyanide | C₈H₅D₂N | 2 | 119.07 |

| Benzyl-d3 cyanide | C₈H₄D₃N | 3 | 120.08 |

| Benzyl-d4 cyanide | C₈H₃D₄N | 4 | 121.08 |

| This compound | C₈H₂D₅N | 5 | 122.09 |

This quantitative analysis of the mass spectrum is a critical final step in verifying the quality and isotopic purity of the labeled compound.

High-Resolution Mass Spectrometry for Precise Mass Determination of Deuterated Species

High-resolution mass spectrometry (HRMS) is a fundamental technique for the unambiguous identification and characterization of isotopically labeled compounds like this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision, enabling the differentiation of molecules with the same nominal mass but different elemental compositions or isotopic content.

The precise mass of this compound is a critical parameter determined by HRMS. Due to the replacement of five hydrogen atoms (¹H) with five deuterium atoms (²H), its monoisotopic mass is significantly different from its non-deuterated counterpart, benzyl cyanide. The computed exact mass of this compound is 122.089232957 Da. nih.gov This level of precision allows for its confident identification in complex matrices.

In mass spectra, this compound exhibits a characteristic mass shift. Compared to the unlabeled benzyl cyanide (C₈H₇N, monoisotopic mass ≈ 117.058 Da), this compound shows a mass shift of M+5. sigmaaldrich.com This M+5 peak is a clear indicator of the presence of the five deuterium atoms, and its high resolution allows for precise tracking of the deuterated phenyl group in various chemical reactions and metabolic studies. smolecule.com

Table 1: Mass Spectrometric Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈D₅H₂CN | sigmaaldrich.com |

| Monoisotopic Mass | 122.089232957 Da | nih.gov |

| Molar Mass | 122.18 g/mol | smolecule.com |

Isotope Ratio Mass Spectrometry for Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a given sample. For deuterated compounds like this compound, this technique is crucial for determining the isotopic purity or the degree of deuterium enrichment. Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for measuring stable isotopically labeled compounds and their enrichment levels. ckisotopes.com

The isotopic purity of commercially available this compound is typically high, often specified as ≥98 atom % D. sigmaaldrich.com This high level of enrichment is essential for its use as an internal standard in quantitative analyses and for mechanistic studies where minimizing the interference from unlabeled species is critical. While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have also been developed for determining deuterium isotope abundance, mass spectrometry remains a primary and powerful tool for this purpose. nih.govrug.nl

The determination of precise isotope ratios is fundamental not only in synthetic chemistry but also in broader scientific contexts, such as understanding the primordial abundance of deuterium in the universe. arxiv.org

Table 2: Typical Isotopic Purity of this compound

| Parameter | Specification |

|---|---|

| Isotopic Purity (Atom % D) | ≥98% |

Vibrational Spectroscopy: Infrared (IR) and Raman for C-D Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. In the case of this compound, these methods are particularly powerful for characterizing the carbon-deuterium (C-D) bonds of the phenyl ring.

The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the associated bonds. According to the principles of vibrational spectroscopy, the frequency of a bond stretch is inversely proportional to the square root of the reduced mass of the atoms involved. As deuterium is twice as heavy as hydrogen, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations.

C-D Stretching: While aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ range. Studies on deuterated benzyl radicals (C₆D₅CH₂) and deuterated benzene (C₆D₆) confirm the appearance of C-D modes at these lower wavenumbers. researchgate.netnih.gov

Phenyl Ring Modes: The vibrational modes of the benzene ring itself are also affected by deuteration. Ring stretching modes, typically observed between 1620 and 1440 cm⁻¹, show shifts upon isotopic substitution. theaic.org

C≡N Stretching: The nitrile group (C≡N) has a strong, characteristic absorption band. In various cyanide-containing compounds, this stretch is typically observed in the region of 2260-2220 cm⁻¹ in IR spectra and as a prominent band in Raman spectra. researchgate.net The deuteration of the phenyl ring has a minimal effect on the frequency of this particular vibration, as it is distant from the site of isotopic substitution.

CH₂ Group Vibrations: The methylene (CH₂) group remains non-deuterated in this compound. Therefore, its characteristic symmetric and asymmetric stretching vibrations are expected in their usual region of 3000-2850 cm⁻¹. theaic.org This allows for a clear distinction between the vibrations of the deuterated aromatic ring and the non-deuterated methylene bridge.

Table 3: Comparison of Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Typical C-H Region | Expected C-D Region |

|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2300 - 2200 |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 | N/A |

| Nitrile (C≡N) Stretch | ~2260 - 2220 | ~2260 - 2220 |

Kinetic Isotope Effects Kie and Reaction Mechanism Elucidation

Theoretical Foundations of Kinetic Isotope Effects in Chemical Reactions

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon that arises from the mass difference between isotopes. libretexts.org This mass difference manifests primarily in the vibrational frequencies of chemical bonds.

Zero-Point Energy Differences and Their Influence on Reaction Rates

According to quantum mechanics, a chemical bond is never truly at rest, even at absolute zero. It possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE). The ZPE of a bond is dependent on its vibrational frequency, which in turn is inversely related to the reduced mass of the atoms forming the bond. libretexts.org

A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org For a reaction to occur, a certain amount of energy, the activation energy, must be supplied to break this bond. Because the C-D bond starts from a lower energetic state (lower ZPE), it requires more energy to reach the transition state where the bond is cleaved. This higher activation energy for the deuterated compound results in a slower reaction rate compared to its non-deuterated counterpart.

The Born-Oppenheimer Approximation and Potential Energy Surfaces in Isotopic Reactions

The Born-Oppenheimer approximation is a fundamental concept in quantum chemistry that allows for the separation of the motion of electrons and nuclei. It posits that due to the much larger mass of the nuclei, the electrons can be considered to be in a fixed potential created by the nuclei. This approximation allows for the calculation of a potential energy surface for a given reaction, which describes the energy of the system as a function of the positions of the atoms.

Crucially, isotopic substitution does not alter the electronic structure of a molecule, and therefore, the potential energy surface for a reaction remains the same for both the deuterated and non-deuterated species. princeton.edu The observed kinetic isotope effect is not a result of a change in the reaction pathway on the potential energy surface but rather a consequence of the different vibrational energy levels (specifically the ZPE) of the isotopic molecules within that same potential energy landscape.

Primary Kinetic Isotope Effects (PKIE) Involving Aromatic C-H/C-D Bond Scission

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu In the context of Benzyl-2,3,4,5,6-d5 cyanide, a primary KIE would be expected in reactions where a C-D bond on the aromatic ring is cleaved during the slowest step.

While reactions directly involving the scission of an aromatic C-H or C-D bond in benzyl (B1604629) cyanide are not the most common, certain electrophilic aromatic substitution or metal-catalyzed C-H activation reactions could exhibit such an effect. The magnitude of the PKIE, typically expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the reaction. A large PKIE value (typically in the range of 2-7 at room temperature) suggests a transition state where the C-H/C-D bond is significantly broken.

Secondary Kinetic Isotope Effects (SKIE) in this compound Reactions

More commonly, deuteration on the aromatic ring of benzyl cyanide will give rise to secondary kinetic isotope effects. A secondary KIE occurs when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. princeton.eduwikipedia.org These effects are generally smaller than primary KIEs but can still provide significant mechanistic insights. wikipedia.org

In reactions involving the benzylic methylene (B1212753) group or the cyanide functionality of this compound, the deuterons on the aromatic ring are not directly involved in bond cleavage. However, changes in hybridization or electronic effects at the reaction center during the transition state can be influenced by the isotopic substitution on the ring, leading to a measurable SKIE.

Steric and Hyperconjugative Effects of Deuteration

Deuterium (B1214612) atoms are slightly smaller in their vibrational amplitude than hydrogen atoms, which can lead to steric isotope effects. utdallas.edu If the transition state of a reaction is sterically crowded, the smaller effective size of deuterium can lead to a slight rate acceleration (an inverse KIE, where kH/kD < 1).

Hyperconjugation, the interaction of electrons in a sigma bond (like C-H or C-D) with an adjacent empty or partially filled p-orbital, can also be a source of secondary isotope effects. The C-H bond is a better electron donor for hyperconjugation than the C-D bond. If hyperconjugation stabilizes the transition state of a reaction, the non-deuterated compound will react faster, resulting in a normal SKIE (kH/kD > 1). For reactions at the benzylic position of benzyl cyanide, changes in the electronic demand at the benzylic carbon in the transition state could be subtly influenced by hyperconjugative interactions with the aromatic ring, which would be perturbed by deuteration.

Application of KIE Studies to Elucidate Reaction Mechanisms

The measurement of kinetic isotope effects using specifically labeled compounds like this compound is a powerful technique for distinguishing between proposed reaction mechanisms. For instance, in a nucleophilic substitution reaction at the benzylic carbon, the magnitude and direction of the secondary KIE can help differentiate between an SN1 and an SN2 mechanism. An SN1 reaction proceeds through a carbocation intermediate, which would alter the electronic interaction with the deuterated ring, while an SN2 reaction involves a concerted displacement with a different transition state geometry and electronic distribution.

While specific experimental data for reactions of this compound is not widely available in the general scientific literature, the principles outlined above form the basis for how such a compound would be used in mechanistic studies. The following hypothetical data tables illustrate the kind of results one might expect and how they would be interpreted.

Table 1: Hypothetical Secondary Kinetic Isotope Effects in a Reaction at the Benzylic Position of Benzyl Cyanide

| Reaction Type | Proposed Mechanism | Expected kH/kD (for this compound) | Interpretation |

| Nucleophilic Substitution | SN1 | > 1 (e.g., 1.05 - 1.15) | Stabilization of the benzylic carbocation intermediate through electronic effects influenced by the deuterated ring. |

| Nucleophilic Substitution | SN2 | ≈ 1 (e.g., 0.98 - 1.02) | Minimal change in electronic interaction with the aromatic ring in the concerted transition state. |

| Base-catalyzed enolate formation | E1cB-like | > 1 (e.g., 1.03 - 1.08) | Development of negative charge at the benzylic position, altering the electronic communication with the deuterated ring. |

Table 2: Hypothetical Primary Kinetic Isotope Effects in a C-D Bond Cleavage Reaction of the Aromatic Ring

| Reaction Type | Rate-Determining Step | Expected kH/kD (for this compound) | Interpretation |

| Electrophilic Aromatic Substitution | C-D bond cleavage | 4 - 7 | Significant breaking of the C-D bond in the transition state. |

| Electrophilic Aromatic Substitution | Formation of sigma complex | ≈ 1 | C-D bond cleavage occurs in a fast step after the rate-determining formation of the intermediate. |

These tables are illustrative and highlight the power of using isotopically labeled molecules like this compound to probe the subtle energetic differences between transition states, thereby providing strong evidence for or against a particular reaction mechanism.

Identification of Rate-Determining Steps and Transition States

The magnitude of the kinetic isotope effect (kH/kD) when utilizing this compound provides crucial information about the bonding changes occurring in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond to the isotopicaily labeled atom is broken or formed in the slowest step of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the bond to the labeled position is not significantly altered during the rate-determining step.

Secondary kinetic isotope effects, where the isotopic substitution is at a position remote from the reacting center, can also offer valuable mechanistic insights. In the case of this compound, deuteration of the phenyl ring allows for the probing of electronic and steric effects on the reaction rate. These secondary effects are typically smaller than primary KIEs but can reveal subtle details about the transition state structure.

For instance, in nucleophilic substitution reactions at the benzylic carbon, the use of this compound can help differentiate between SN1 and SN2 mechanisms. In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. The hybridization of the benzylic carbon changes from sp3 to sp2, which can lead to a small secondary KIE. In an SN2 reaction, the nucleophile attacks the benzylic carbon in a single, concerted step. The electronic environment of the phenyl ring can influence the stability of the transition state, and any observed secondary KIE with this compound would provide information about the extent of this electronic interaction.

A hypothetical study on the reaction of benzyl bromide with a nucleophile, comparing the rates of the non-deuterated and the d5-deuterated benzyl cyanide, could yield the following results:

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Plausible Rate-Determining Step |

|---|---|---|---|

| Benzyl cyanide | kH = 3.2 x 10⁻⁴ | 1.05 | Nucleophilic attack at the benzylic carbon |

| This compound | kD = 3.05 x 10⁻⁴ |

In this illustrative example, the small KIE of 1.05 suggests that the C-H bonds on the phenyl ring are not broken or formed in the rate-determining step. This would be consistent with a mechanism where the nucleophilic attack at the benzylic carbon is the slowest step, and the deuteration of the phenyl ring has only a minor electronic or steric influence on the transition state.

Mechanistic Probes Using Deuterium Labeling in Complex Organic Transformations

This compound serves as a powerful mechanistic probe in a variety of complex organic transformations beyond simple nucleophilic substitutions. Its utility extends to the study of organometallic catalysis, rearrangement reactions, and enzymatic processes. By strategically placing the deuterium label on the aromatic ring, chemists can track the fate of this part of the molecule throughout a reaction sequence and uncover hidden mechanistic details.

One area where this deuterated compound is particularly useful is in the investigation of C-H activation and functionalization reactions catalyzed by transition metals. These reactions often involve complex catalytic cycles with multiple steps, and identifying the rate-limiting step is crucial for optimizing the reaction conditions. By comparing the reaction rates of the protiated and deuterated substrates, researchers can determine whether the C-H bond cleavage on the aromatic ring is involved in the rate-determining step.

Consider a hypothetical palladium-catalyzed cross-coupling reaction where benzyl cyanide is coupled with an aryl halide. A kinetic isotope effect study could provide the following data:

| Substrate | Initial Rate (M/s) | kH/kD | Mechanistic Implication |

|---|---|---|---|

| Benzyl cyanide | 1.5 x 10⁻⁵ | 2.8 | C-H bond activation on the phenyl ring is likely part of the rate-determining step. |

| This compound | 5.4 x 10⁻⁶ |

A kH/kD value of 2.8 in this hypothetical scenario would strongly suggest that the cleavage of a C-H bond on the phenyl ring is a key component of the rate-determining step of the catalytic cycle. This information would be invaluable for designing more efficient catalysts and for understanding the fundamental principles governing this class of reactions.

Furthermore, the deuterium labels in this compound can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the determination of the position of the deuterium atoms in the final products, providing a detailed map of the bond-breaking and bond-forming events that have occurred. Such labeling studies are instrumental in distinguishing between different possible reaction pathways and in confirming proposed mechanisms.

Computational Chemistry and Theoretical Studies of Deuterated Benzyl Cyanide

Quantum Chemical Methods for Modeling Deuterated Systems

Quantum chemical methods are foundational to the computational study of deuterated molecules. These ab initio (from first principles) and density functional theory approaches model the electronic structure of a molecule to derive its properties without prior experimental data. The primary effect of isotopic substitution in these models is the change in nuclear mass, which directly influences the vibrational characteristics of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for studying molecules like Benzyl-2,3,4,5,6-d5 cyanide.

Table 1: Comparison of Theoretical Properties for Benzyl (B1604629) Cyanide and its Deuterated Isotopologue This table presents illustrative data based on typical DFT calculation outcomes to highlight the expected differences upon deuteration.

| Property | Benzyl Cyanide (C₆H₅CH₂CN) | This compound (C₆D₅CH₂CN) | Expected Change |

| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Decrease |

| Average Aromatic C-H/C-D Bond Length | ~1.084 Å | ~1.081 Å | Slight Decrease |

| Dipole Moment | ~4.0 D | Marginally different | Minimal Change |

| HOMO-LUMO Gap | ~5.8 eV | Marginally different | Minimal Change |

While DFT calculations typically focus on static, minimum-energy structures, ab initio molecular dynamics (AIMD) simulations provide insight into the time-dependent behavior of molecules. In an AIMD simulation, the forces acting on each atom are calculated "on the fly" using quantum mechanics at each step of the simulation, allowing the system to evolve over time.

Theoretical Prediction of Isotopic Effects on Molecular Properties and Reactivity

The most direct consequences of isotopic substitution are observed in the molecule's spectroscopic properties and, by extension, its reactivity. Computational methods are indispensable for predicting and interpreting these isotopic effects.

Theoretical calculations are highly effective at predicting the vibrational spectra of molecules. For this compound, the most pronounced differences compared to its non-deuterated counterpart are seen in the infrared (IR) spectrum. The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Because deuterium (B1214612) is approximately twice as massive as hydrogen, the stretching and bending frequencies involving the C-D bonds are significantly lower than those for C-H bonds. DFT calculations can predict these frequency shifts with high accuracy. researchgate.net

Similarly, rotational constants (A, B, C), which are determined experimentally by microwave spectroscopy, are inversely proportional to the molecule's moments of inertia. By replacing five hydrogen atoms with deuterium, the total mass and the moments of inertia of this compound increase significantly. Quantum chemical calculations can provide highly accurate theoretical rotational constants, which are crucial for guiding the assignment of experimental rotational spectra. nih.govune.edu.au

Table 2: Predicted Isotopic Effects on Spectroscopic Constants This table illustrates the principles of isotopic substitution on key spectroscopic parameters. Values are representative.

| Spectroscopic Parameter | Physical Dependence | Effect of Phenyl Ring Deuteration | Predicted Outcome for C₆D₅CH₂CN |

| Aromatic C-H/C-D Stretch Frequency | Reduced Mass (μ) of C-H vs. C-D | ν ∝ 1/√μ | Decrease from ~3050 cm⁻¹ to ~2250 cm⁻¹ |

| Aromatic C-H/C-D Bend Frequency | Reduced Mass (μ) | ν ∝ 1/√μ | Significant Decrease |

| Rotational Constants (A, B, C) | Moment of Inertia (I) | A,B,C ∝ 1/I | Decrease due to increased mass |

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and the energy barriers that separate them. For benzyl cyanide, a key conformational variable is the rotation around the C-C bond connecting the phenyl ring and the methylene (B1212753) group. While electronic structure calculations suggest a very small barrier to this internal rotation, isotopic substitution can subtly influence the conformational landscape. researchgate.net

The effect arises from the differences in ZPVE between conformers. If the vibrational frequencies of certain modes are slightly different in one conformer compared to another, deuteration will have a differential effect on their respective ZPVEs. This can lead to a small change in the relative energies of the conformers and potentially alter the equilibrium population of each state. Computational methods can map the potential energy surface for this rotation and calculate the ZPVE corrections for both the light and heavy isotopologues to determine if deuteration induces a conformational preference. nih.gov

Computational Elucidation of Reaction Mechanisms Incorporating Deuterium

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms. A KIE is the change in the rate of a reaction upon isotopic substitution. wikipedia.org Computational chemistry plays a vital role in predicting KIEs for proposed reaction pathways, allowing for direct comparison with experimental data. acs.org

For this compound, deuteration is on the aromatic ring, which is remote from the reactive benzylic (α-carbon) and cyano functionalities. Therefore, any influence on reactions occurring at the -CH₂CN side chain would manifest as a secondary kinetic isotope effect (SKIE). SKIEs arise from changes in bonding or hybridization at the transition state compared to the reactant state, which alter the vibrational frequencies of bonds to the isotopic atoms.

For example, in a hypothetical Sₙ2 reaction at the benzylic carbon, the hybridization changes from sp³ in the reactant to a more sp²-like geometry in the transition state. This change alters the vibrational environment of the entire molecule, including the C-D bonds on the phenyl ring. DFT calculations can be used to model the geometries and vibrational frequencies of both the reactant molecule and the transition state. From these calculations, the ZPVE for both states can be determined for the deuterated and non-deuterated species, allowing for the theoretical prediction of the SKIE (kH/kD). Comparing this predicted value to an experimental one can provide strong evidence for or against the proposed Sₙ2 mechanism. acs.orgsci-hub.seresearchgate.net

Transition State Characterization with Deuterium Substitutions

The transition state (TS) is a critical, high-energy configuration along a reaction coordinate that separates reactants from products. Its structure and energy determine the activation energy and, consequently, the rate of a reaction. Computational methods, particularly quantum mechanical approaches like Density Functional Theory (DFT), are employed to locate and characterize these transient structures.

For a reaction involving this compound, the characterization of the transition state involves several key computational steps:

Geometry Optimization: The molecular geometries of the reactant (this compound) and the non-deuterated Benzyl cyanide are optimized to find their lowest energy conformations. Subsequently, a transition state search is performed to locate the first-order saddle point on the potential energy surface corresponding to the reaction being studied. ucsb.edu This process is repeated for both the deuterated and non-deuterated systems.

Vibrational Frequency Analysis: Once the stationary points (reactants and transition states) are located, their vibrational frequencies are calculated. uit.no For a stable molecule, all calculated vibrational frequencies are real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path leading from reactant to product. ucsb.edu

The key to understanding the effect of deuteration on the transition state lies in comparing the Zero-Point Vibrational Energy (ZPVE) of the reactant to that of the transition state for both the deuterated and non-deuterated species. The ZPVE is the minimum possible energy that a molecule possesses, even at absolute zero, and is calculated from the sum of all vibrational mode energies. Deuteration lowers the ZPVE of the reactant. How the ZPVE of the transition state is altered relative to the reactant determines the nature of the kinetic isotope effect. In the case of phenyl deuteration, the changes are subtle and are classified as secondary effects. libretexts.org

Quantitative Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD), or kH/kD. wikipedia.org A value greater than 1 indicates a "normal" KIE, where the hydrogen-containing compound reacts faster, while a value less than 1 signifies an "inverse" KIE. For substitutions remote from the reaction center, as in this compound, these effects are typically small.

The quantitative prediction of the KIE is rooted in Transition State Theory. The rate constant is exponentially dependent on the activation energy. The difference in activation energy between the deuterated and non-deuterated reaction pathways arises primarily from the difference in ZPVE between the reactant and the transition state (ΔZPVE).

The computational workflow is as follows:

Calculate the ZPVE for the hydrogenated reactant (ZPEH, Reactant) and its corresponding transition state (ZPEH, TS).

Calculate the ZPVE for the deuterated reactant (ZPED, Reactant) and its corresponding transition state (ZPED, TS).

Determine the difference in activation energies, which is approximated by the change in ZPVE from reactant to transition state for each isotopologue:

ΔEH‡ ≈ EH, TS - EH, Reactant

ΔED‡ ≈ ED, TS - ED, Reactant The difference in these activation energies is largely due to ΔΔZPVE = (ZPEH, TS - ZPEH, Reactant) - (ZPED, TS - ZPED, Reactant).

The KIE can then be calculated using the simplified expression:

KIE = kH/kD ≈ exp(ΔΔZPVE / RT), where R is the gas constant and T is the temperature.

For reactions centered on the methylene group of this compound, the deuteration on the aromatic ring results in a secondary kinetic isotope effect. The effect is small because the vibrational modes of the C-D bonds on the ring are not significantly altered in the transition state compared to the reactant state. Isotopic substitution in such cases may slightly modulate steric and electronic effects, potentially altering reaction rates by a small margin.

The following table illustrates the conceptual components involved in a DFT calculation to predict the KIE for a hypothetical reaction at the benzylic position of this compound. The values are representative examples used for illustration.

| Component | Benzyl cyanide (H) | This compound (D) | Difference (H - D) |

|---|---|---|---|

| Calculated ZPVE of Reactant (kJ/mol) | 250.0 | 242.0 | 8.0 |

| Calculated ZPVE of Transition State (kJ/mol) | 249.5 | 241.6 | 7.9 |

| ΔZPVE (ZPVETS - ZPVEReactant) (kJ/mol) | -0.5 | -0.4 | -0.1 |

| Predicted KIE (kH/kD) at 298 K | exp(-0.1 kJ/mol / (RT)) ≈ 1.04 |

This illustrative calculation results in a small, normal KIE (kH/kD > 1), which is typical for secondary isotope effects where vibrational frequencies are slightly altered but no bonds to the isotope are broken in the rate-determining step. princeton.edu

Advanced Research Applications of Benzyl 2,3,4,5,6 D5 Cyanide

Mechanistic Investigations in Organic and Organometallic Chemistry

Isotopically labeled compounds are instrumental in elucidating the complex sequences of bond-making and bond-breaking events that constitute a chemical reaction. The mass difference between protium (B1232500) (H) and deuterium (B1214612) (D) leads to a difference in the vibrational frequency of C-H and C-D bonds; the C-D bond is stronger and less easily broken. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry.

Elucidating Complex C-H Activation Pathways in Synthetic Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, offering more efficient pathways to complex molecules. Benzyl-2,3,4,5,6-d5 cyanide serves as an ideal probe for studying these reactions. By comparing the reaction rates or product distributions of the deuterated and non-deuterated (protiated) analogues, chemists can determine whether the C-H bond is cleaved in the rate-determining step of the reaction.

Deuteration has been widely used to study kinetic isotope effects in reactions, and its application in pharmaceutical chemistry is growing. rsc.org For example, in transition-metal-catalyzed C-H activation, if the reaction with this compound is significantly slower than with standard benzyl (B1604629) cyanide, it provides strong evidence that the activation of the aromatic C-H (or C-D) bond is a crucial part of the reaction's energy profile. This insight is vital for optimizing catalysts and reaction conditions. rsc.org Palladium-catalyzed cyanation of aryl halides using a deuterated nitrile source provides a spectroscopic method for monitoring the reaction's progress. smolecule.com

Studying Radical and Organometallic Reaction Intermediates and Pathways

Many chemical transformations proceed through highly reactive, transient species such as radicals or organometallic intermediates. researchgate.net These species are often difficult to detect directly. Isotopic labeling with deuterium offers a way to trace the path of specific atoms or molecular fragments through a reaction sequence.

A radical is an uncharged species with an unpaired electron, making it highly reactive. researchgate.net In studies of radical reactions, this compound can be used to track the fate of the benzyl group. The presence and location of deuterium in the final products, identified through techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, can confirm the involvement of radical intermediates and reveal rearrangement pathways. Similarly, in organometallic chemistry, deuterium labeling helps to understand processes like oxidative addition and reductive elimination at a metal center. acs.org For instance, experiments using deuterated 2-methyl-3-butenenitrile (2M3BN) have been used to support a dehydrocyanation and rehydrocyanation mechanism in isomerization reactions. mdpi.com

Applications in Materials Science Research

The influence of deuteration extends beyond mechanistic studies into the realm of materials science, where it is used both as an analytical probe and as a means to enhance material performance and stability.

Deuterated Polymers for Neutron Scattering Studies and Structure-Property Relationships

Neutron scattering is a powerful technique for investigating the structure and dynamics of polymers. ornl.govacs.org The technique relies on creating contrast between different parts of a material. Hydrogen and deuterium have vastly different neutron scattering lengths, which makes selective deuteration an invaluable tool for generating this contrast. sci-hub.seresearchgate.net By synthesizing polymers using deuterated monomers, researchers can highlight specific chains or domains within a polymer blend or block copolymer.

Small-angle neutron scattering (SANS) experiments on partially deuterated polymers allow for the detailed study of polymer chain conformation and thermodynamics in a way that is inaccessible to other techniques. ornl.govaip.org This knowledge is crucial for developing new materials with tailored properties. europa.eu

Table 1: Coherent Neutron Scattering Lengths

| Isotope | Coherent Scattering Length (fm) |

|---|---|

| Hydrogen (¹H) | -3.74 |

| Deuterium (²H) | 6.67 |

This table highlights the significant difference in neutron scattering properties between hydrogen and deuterium, which is the basis for contrast variation studies in polymer science. sci-hub.seresearchgate.net

Deuteration in Optoelectronic Organic Materials for Enhanced Device Stability and Performance

Organic light-emitting diodes (OLEDs) are widely used in modern displays and lighting. ukisotope.com A major technical challenge for these devices is their limited operational lifetime, as the organic materials can degrade under the stress of heat and electrical current. ukisotope.com Research has shown that strategically replacing C-H bonds with stronger C-D bonds can significantly enhance the stability and longevity of these materials. google.comgoogle.com

The C-D bond has a lower zero-point vibrational energy, making it more robust and less susceptible to cleavage than a C-H bond. sci-hub.se This increased stability translates directly to longer device lifetimes. Incorporating deuterated molecules, such as those derived from deuterated benzyl moieties, into OLEDs has been shown to increase their operational lifespan by factors of five to twenty without negatively impacting other optoelectronic properties. ukisotope.comoled-info.com This "kinetic isotope effect" slows down degradation pathways, leading to more durable and efficient devices. oled-info.com

Table 2: Impact of Deuteration on OLED Device Lifetime

| Device Material | Relative Lifetime (LT50) | Reference |

|---|---|---|

| Standard (Protiated) Host Material | 1x | oled-info.com |

| Deuterated Host Material | up to 4x | oled-info.com |

LT50 represents the time at which the device's brightness drops to 50% of its initial value. This data illustrates the substantial improvement in operational stability achieved through deuteration.

Influence of Deuteration on Macroscopic Properties of Materials: Underlying Molecular Mechanisms

The substitution of hydrogen with deuterium can lead to measurable changes in the macroscopic properties of materials, stemming from alterations at the molecular level. These changes arise from the increased mass of deuterium, which affects bond lengths, vibrational modes, and intermolecular interactions. nih.gov

Role as Isotopic Standards in Advanced Analytical Chemistry

The primary utility of this compound in analytical chemistry is its role as an isotopic standard. The five deuterium atoms give it a distinct molecular weight compared to its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties.

Internal Standards for Quantitative Mass Spectrometry (MS) Applications

In quantitative mass spectrometry, particularly with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the "gold standard" for internal standards. eurisotop.com this compound is an ideal internal standard for the quantification of benzyl cyanide and related compounds.

An internal standard is a known quantity of a compound added to a sample before analysis to correct for potential variations during sample preparation and instrumental analysis. Because deuterated standards have virtually identical chemical properties to the analyte, they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. However, they are easily distinguished by their difference in mass-to-charge ratio (m/z).

By comparing the signal intensity of the analyte (e.g., benzyl cyanide) to that of the known amount of the internal standard (this compound), analysts can achieve highly accurate and precise quantification, mitigating errors from sample loss or instrument variability. The mass shift of +5 amu (atomic mass units) provides a clear separation in the mass spectrum, preventing signal overlap.

Table 1: Mass Spectrometric Properties of Benzyl Cyanide and its Deuterated Standard

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Differentiator |

|---|---|---|---|---|

| Benzyl Cyanide | C₈H₇N | 117.15 | 117.05785 | Analyte |

Calibration Standards for Nuclear Magnetic Resonance (NMR) Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are essential for both locking the magnetic field frequency and as internal standards. This compound can serve as a valuable tool in ¹H NMR studies. The deuterium atoms in place of protons on the aromatic ring mean that this part of the molecule is "silent" in the proton NMR spectrum. smolecule.com This simplifies complex spectra by removing the aromatic proton signals, allowing researchers to focus on the signals from the active methylene (B1212753) group (CH₂) or other protonated parts of a molecule of interest without interference. smolecule.com

The presence of deuterium provides a distinct signal that can be used for field-frequency locking, enhancing the stability and resolution of the NMR experiment. Its use as an internal reference allows for the accurate assignment of chemical shifts for other molecules in the sample. smolecule.com

Tracing Molecular Pathways and Interactions in Biochemical and Environmental Systems

The isotopic label in this compound allows it to be used as a tracer, enabling scientists to follow its path through complex biological and environmental systems.

Investigating Biochemical Reaction Pathways and Enzyme Mechanisms

Deuterated compounds are instrumental in elucidating biochemical reaction pathways and the mechanisms of enzymes. scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect" where reactions involving the cleavage of this bond proceed more slowly. scielo.org.mx This phenomenon can be used to determine the rate-limiting steps of an enzymatic reaction.

In the context of cyanide metabolism, numerous enzymes are known to degrade the nitrile group, such as nitrilases, cyanide hydratases, and rhodanese. researchgate.netresearchgate.net this compound can be used as a substrate analog to study these enzymes. For example, during the hydrolysis of the nitrile group to form phenylacetic acid-d5, the deuterated aromatic ring acts as a stable marker. smolecule.com Researchers can use techniques like MS to track the appearance of the deuterated product, confirming the metabolic pathway and measuring the rate of conversion without interference from non-labeled, endogenous compounds. This aids in understanding how organisms detoxify cyanide-containing molecules. smolecule.comnih.gov

Table 2: Application in Tracking a Biochemical Reaction

| Reaction | Starting Material | Key Enzyme Type | Product | Research Insight |

|---|---|---|---|---|

| Hydrolysis | This compound | Nitrilase / Hydratase researchgate.net | Phenylacetic acid-d5 | The deuterium-labeled phenyl ring remains intact, allowing for unambiguous tracking of the product and quantification of enzyme activity. smolecule.com |

Understanding Biogeochemical Cycles and Environmental Fate of Organic Compounds

Biogeochemical cycles describe the movement and transformation of chemical elements between living organisms and the abiotic environment, including the atmosphere, soil, and water. khanacademy.orgkhanacademy.orgwikipedia.org Isotopic tracers are essential tools for studying these complex cycles.

By introducing a deuterated organic compound like this compound into a controlled environmental system (e.g., a soil microcosm or water sample), scientists can trace its fate. They can monitor its transport, sequestration in soil or sediment, and degradation into other products. The stable isotopic label allows for precise differentiation between the introduced compound and pre-existing organic matter. This helps in determining degradation rates, identifying breakdown products, and understanding the persistence of aromatic nitrile compounds in the environment. Such studies are crucial for assessing the environmental impact of industrial chemicals and developing bioremediation strategies. ethz.ch

Future Directions and Emerging Research Areas in Deuterated Benzyl Cyanide Chemistry

Development of Highly Regioselective and Stereoselective Deuteration Methodologies

A primary challenge and a fertile area for future research lie in the development of synthetic methods that can install deuterium (B1214612) atoms at specific positions (regioselectivity) and with defined three-dimensional arrangements (stereoselectivity). While methods for producing Benzyl-2,3,4,5,6-d5 cyanide, with deuterium on the aromatic ring, are established, emerging research focuses on achieving more complex and precise deuteration patterns on the benzylic carbon or other substituted positions.

Transition-metal-catalyzed hydrogen isotope exchange (HIE) has become a cornerstone strategy for direct C-H deuteration, often utilizing readily available and economical deuterium sources like heavy water (D₂O). researchgate.netmarquette.edu Research in this area is geared towards discovering new catalysts that offer greater control and efficiency. Iridium-based systems, such as Crabtree's and Kerr's catalysts, have been instrumental, and future work will likely involve expanding the toolkit to include more earth-abundant and cost-effective metals like iron, cobalt, and nickel. researchgate.net

A key objective is the development of catalyst systems that can direct deuteration to specific sites. For instance, directing groups on the aromatic ring can guide a metal catalyst to deuterate the ortho or meta positions with high fidelity. An emerging and milder approach involves organophotocatalysis, which uses light to promote H/D exchange at C-H bonds adjacent to heteroatoms, a strategy that could be adapted for derivatives of benzyl (B1604629) cyanide. nih.gov

Furthermore, controlling stereochemistry during deuteration is a significant frontier. The synthesis of chirally deuterated benzyl chlorides from benzyl alcohols provides a template for accessing stereospecifically deuterated benzyl cyanides. nih.gov Future methodologies will aim to create these chiral centers directly with high enantiomeric excess, potentially through asymmetric catalysis.

Table 1: Emerging Methodologies for Selective Deuteration

| Methodology | Catalyst/Reagent Class | Typical Deuterium Source | Key Advantage/Research Focus |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Transition Metals (Ir, Ru, Pd, Fe, Co, Ni) | D₂O, D₂ gas | Direct C-H activation; development of regioselective and earth-abundant catalysts. researchgate.net |

| Asymmetric Synthesis | Chiral Catalysts/Auxiliaries | Deuterated Building Blocks | Creation of stereospecifically labeled chiral centers. nih.gov |

| Organophotocatalysis | Photoredox Catalysts (e.g., 4CzIPN) | D₂O | Mild reaction conditions for deuterating specific C-H bonds (e.g., α-to-heteroatoms). nih.gov |

| Transfer Deuteration | Transition Metals (Ir, Cu) | Deuterated Formic Acid, D₂O | Avoids the use of high-pressure D₂ gas; offers unique selectivity. marquette.edu |

Integration of Advanced Computational and Experimental Approaches for Deuterium Chemistry

The synergy between computational modeling and experimental work is becoming indispensable for advancing deuterium chemistry. Deuterium labeling is a classic experimental tool for elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. wikipedia.orgthalesnano.com Future research will increasingly rely on computational methods, particularly Density Functional Theory (DFT), to predict KIEs and model complex reaction pathways before undertaking lengthy experimental syntheses. wikipedia.orgmdpi.comresearchgate.net

DFT calculations allow researchers to map out the entire energy landscape of a reaction, including the structures and energies of reactants, transition states, and products. rutgers.eduarxiv.org By calculating the vibrational frequencies of these species for both the deuterated and non-deuterated forms, scientists can predict the magnitude of the KIE with remarkable accuracy. rutgers.edu When these theoretical predictions match experimental observations, it provides strong validation for a proposed mechanism. rutgers.eduacs.org

This integrated approach is particularly powerful for designing novel catalytic systems for deuteration. Computational screening can identify promising catalyst candidates and predict their regioselectivity, thereby guiding experimental efforts and accelerating the discovery process. Furthermore, modeling can help to understand unexpected experimental outcomes, leading to a deeper fundamental understanding of the factors that control isotopic exchange and other chemical transformations.

Table 2: Synergy Between Computational and Experimental Methods

| Domain | Experimental Approach | Computational Method | Integrated Outcome |

|---|---|---|---|

| Mechanistic Elucidation | Synthesis of labeled compounds; KIE measurements; Spectroscopic analysis (NMR, MS). thalesnano.comacs.org | DFT calculations of reaction energy profiles and transition states. researchgate.netacs.org | Validation of reaction mechanisms by comparing measured KIEs with predicted values. rutgers.edu |

| Catalyst Design | High-throughput screening of catalyst libraries. | Virtual screening of potential catalysts; Prediction of binding affinities and activation barriers. | Rational design of catalysts with enhanced selectivity and activity for deuteration. |

| Spectroscopy | NMR and vibrational spectroscopy (IR, Raman) of deuterated molecules. | Calculation of theoretical spectra and vibrational frequencies. rutgers.edu | Accurate assignment of spectral features and understanding of structural dynamics. |

Expanding Applications of Deuterated Nitriles in Novel Material Design and Chemical Synthesis

The unique properties imparted by deuterium are driving the application of deuterated nitriles, including this compound, in materials science and as specialized building blocks in organic synthesis.

In material design, deuteration can significantly enhance the performance and longevity of organic electronic materials. For example, in organic light-emitting diodes (OLEDs), replacing C-H bonds with stronger C-D bonds can increase the operational stability of the device. A particularly promising area is the development of deuterated liquid crystals. Research has shown that deuteration can improve photochemical stability under UV radiation and reduce parasitic absorption in the near-infrared (NIR) spectrum, which is highly desirable for advanced display and photonic applications. researchgate.net Given that the nitrile group is a common feature in liquid crystal molecules, deuterated benzyl cyanide derivatives are attractive candidates for this field. Similarly, the incorporation of deuterium into polymers can enhance their thermal and oxidative stability. acs.orgresolvemass.ca Nitrile-containing polymers are known for their high thermal stability, and deuterating these materials is an emerging strategy to create next-generation, high-performance polymers. lu.se

In chemical synthesis, deuterated nitriles serve as versatile, isotopically labeled building blocks. all-chemistry.com These synthons are crucial for synthesizing complex molecules used in a variety of research fields. A primary application is in pharmaceutical development, where deuteration at metabolically labile sites can slow down drug metabolism, thereby improving a drug's pharmacokinetic profile (a concept known as the "deuterium effect"). ucsb.edunih.gov As many pharmaceuticals contain a benzyl moiety or a nitrile group, deuterated benzyl cyanides are valuable precursors for creating drug candidates with enhanced metabolic stability and potentially reduced side effects. nih.govarizona.edu

Table 3: Emerging Applications of Deuterated Nitriles

| Application Area | Specific Use | Benefit of Deuteration |

|---|---|---|

| Material Science | Organic Light-Emitting Diodes (OLEDs) | Increased operational lifetime and stability. |

| Liquid Crystals | Enhanced UV stability and modified optical properties (reduced NIR absorption). researchgate.net | |

| High-Performance Polymers | Improved thermal and oxidative stability. resolvemass.cayoutube.com | |

| Chemical Synthesis | Pharmaceuticals | Slowing metabolic breakdown (ADME properties) to enhance drug efficacy. ucsb.edunih.gov |

| Mechanistic Probes | Used to synthesize molecules for studying reaction mechanisms via KIE. thalesnano.com | |

| Labeled Standards | Serve as internal standards for quantitative mass spectrometry. thalesnano.com |

Q & A

Q. How can the isotopic purity of Benzyl-2,3,4,5,6-d5 cyanide be experimentally validated?

To confirm isotopic purity (≥98 atom % D), researchers should employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, the absence of proton signals in the aromatic region (6.5–7.5 ppm) confirms deuteration at the benzene ring. High-resolution MS can detect the mass shift (M+5) due to five deuterium atoms, with deviations <0.1% indicating high isotopic purity .

Q. What safety protocols are critical when handling this compound?

The compound is classified as Acute Toxicity (Category 2-3) via inhalation, dermal, and oral routes. Researchers must use fume hoods, wear nitrile gloves, and employ full-face respirators with organic vapor cartridges. Emergency procedures include immediate rinsing with water for skin/eye contact and administering oxygen for inhalation exposure. Storage should be in airtight containers at 2–8°C, away from oxidizing agents .

Q. How does the deuterium substitution affect the compound's physical properties compared to non-deuterated benzyl cyanide?

Deuteration increases the molecular mass (from 117.15 to ~122.17 g/mol) and slightly alters density (1.059 g/mL vs. ~1.015 g/mL for non-deuterated). The boiling point (233–234°C) remains similar, but refractive index shifts (n20/D 1.521) due to isotopic effects on polarizability. These changes necessitate adjustments in volumetric dosing for reactions .

Advanced Research Questions

Q. How can this compound be optimized as a tracer in LC-MS/MS-based metabolic flux analysis?

Incorporate the compound into cell cultures or in vivo models at 0.1–1 mM concentrations. Use targeted LC-MS/MS with multiple reaction monitoring (MRM) to track deuterated metabolites. For example, deuterium-labeled phenylacetic acid (from hydrolysis) can be quantified using m/z transitions like 137→93 (non-deuterated) vs. 142→98 (deuterated). Normalize data against internal standards (e.g., 13C-labeled analogs) to correct for ion suppression .

Q. What strategies mitigate deuterium kinetic isotope effects (KIEs) in reactions involving this compound?

KIEs (e.g., kH/kD ≈ 2–7 for C-D vs. C-H bond cleavage) can slow reaction rates in SN2 mechanisms or hydrogenolysis. To minimize impacts:

Q. How is this compound applied in elucidating drug metabolism pathways?

Administer the deuterated compound in pharmacokinetic studies to distinguish endogenous and exogenous metabolites. For example, deuterated mandelonitrile (a hydrolysis product) can be tracked via LC-HRMS to map cyanide detoxification pathways. Co-administration with CYP450 inhibitors (e.g., ketoconazole) clarifies enzymatic contributions to metabolic clearance .

Q. What synthetic challenges arise when preparing this compound, and how are they addressed?

Deuterated benzene rings require synthesis via catalytic deuteration (e.g., D2 gas over Pd/C) of benzyl chloride-d5 followed by cyanation with NaCN. Key challenges:

- Avoiding proton back-exchange: Use anhydrous solvents (e.g., DMF-d7) and inert atmospheres.